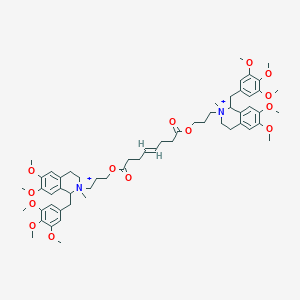
3,4-Dibromo-1,2-dichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1,2-dichlorodibenzofuran (DBDCB) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dibenzofuran family, which is known for its diverse range of biological activities. DBDCB has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 3,4-Dibromo-1,2-dichlorodibenzofuran is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have significant effects on the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to interact with certain neurotransmitter receptors, which may explain its effects on neurological processes.
Biochemische Und Physiologische Effekte
3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have a wide range of biochemical and physiological effects. In laboratory settings, 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to inhibit the activity of various enzymes and receptors, including cytochrome P450 enzymes and neurotransmitter receptors. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have significant effects on cellular signaling pathways, leading to changes in gene expression and cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dibromo-1,2-dichlorodibenzofuran has several advantages as a tool for laboratory experiments. It is a well-established compound with a known synthesis method, making it readily available for use in research. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes.
However, there are also limitations to the use of 3,4-Dibromo-1,2-dichlorodibenzofuran in laboratory experiments. One of the main limitations is the potential for toxicity at high concentrations. Additionally, the effects of 3,4-Dibromo-1,2-dichlorodibenzofuran may vary depending on the specific experimental conditions, making it important to carefully control these conditions in order to obtain reliable results.
Zukünftige Richtungen
There are several potential future directions for research involving 3,4-Dibromo-1,2-dichlorodibenzofuran. One promising area of research involves the use of 3,4-Dibromo-1,2-dichlorodibenzofuran as a tool for investigating the mechanisms of action of various drugs and toxins. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran may have potential applications in the development of new drugs or therapies for various diseases.
Another potential direction for research involves the use of 3,4-Dibromo-1,2-dichlorodibenzofuran as a tool for investigating the role of cytochrome P450 enzymes in drug metabolism. This could lead to the development of new drugs that are more effective and have fewer side effects.
Overall, 3,4-Dibromo-1,2-dichlorodibenzofuran is a promising compound with significant potential for scientific research. Further investigation into its mechanisms of action and potential applications could lead to important advances in various fields of study.
Synthesemethoden
3,4-Dibromo-1,2-dichlorodibenzofuran can be synthesized through a series of chemical reactions involving the bromination and chlorination of dibenzofuran. The synthesis of 3,4-Dibromo-1,2-dichlorodibenzofuran is a complex process that requires careful control of reaction conditions and the use of specialized equipment. Despite its complexity, the synthesis of 3,4-Dibromo-1,2-dichlorodibenzofuran has been well-established and is widely used in laboratory settings.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-1,2-dichlorodibenzofuran has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 3,4-Dibromo-1,2-dichlorodibenzofuran as a tool for investigating the mechanisms of action of various biological processes. 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have significant effects on the activity of enzymes, receptors, and other cellular components, making it a valuable tool for studying these processes.
Eigenschaften
CAS-Nummer |
107227-55-4 |
|---|---|
Produktname |
3,4-Dibromo-1,2-dichlorodibenzofuran |
Molekularformel |
C12H4Br2Cl2O |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
3,4-dibromo-1,2-dichlorodibenzofuran |
InChI |
InChI=1S/C12H4Br2Cl2O/c13-8-9(14)12-7(10(15)11(8)16)5-3-1-2-4-6(5)17-12/h1-4H |
InChI-Schlüssel |
NQLNGNRQDFVTGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |
Synonyme |
DIBROMO-DICHLORODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















